molecular formula C11H10FNO2 B2627063 Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate CAS No. 2106766-32-7

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate

Cat. No. B2627063
M. Wt: 207.204
InChI Key: FKALCNIUMIKVDO-UHFFFAOYSA-N
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Description

“Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate” is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for treating various disorders in the human body . They show various biologically vital properties .


Synthesis Analysis

Indole derivatives are synthesized using various methods. For instance, the Leimgruber–Batcho indole synthesis is used to synthesize the 5,6,7-indole aryne precursor . The reaction of a compound in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield .


Molecular Structure Analysis

The molecular structure of indole derivatives is significant as it allows for the incorporation of various groups, which can potentially modify the properties and bioactivity of the final drug molecule. The structure of indole is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .


Physical And Chemical Properties Analysis

Indole derivatives have unique physical and chemical properties. They are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .

Safety And Hazards

When handling indole derivatives, it’s important to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting the compound in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . The future of indole derivatives lies in the development of new useful derivatives for the treatment of various disorders in the human body .

properties

IUPAC Name

methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKALCNIUMIKVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate

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